![molecular formula C25H20N2O2S B4196894 3-[2-(4-methylphenoxy)ethyl]-5-(2-naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4196894.png)
3-[2-(4-methylphenoxy)ethyl]-5-(2-naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
3-[2-(4-methylphenoxy)ethyl]-5-(2-naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. It is a thienopyrimidine derivative that has been found to possess interesting biological properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-methylphenoxy)ethyl]-5-(2-naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. The compound has also been found to inhibit the activity of various kinases, including protein kinase B (Akt), which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, the compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, the compound also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 3-[2-(4-methylphenoxy)ethyl]-5-(2-naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one. These include further studies on its mechanism of action and its potential applications in the treatment of various diseases. Additionally, future research could focus on the development of new analogs of the compound with improved potency and selectivity for specific targets. Finally, future studies could investigate the potential toxicity and safety of the compound in humans.
Scientific Research Applications
The compound has been extensively studied for its potential applications in the field of medicine. It has been found to possess interesting biological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-[2-(4-methylphenoxy)ethyl]-5-naphthalen-2-ylthieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c1-17-6-10-21(11-7-17)29-13-12-27-16-26-24-23(25(27)28)22(15-30-24)20-9-8-18-4-2-3-5-19(18)14-20/h2-11,14-16H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLWVUSYWWZVMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C=NC3=C(C2=O)C(=CS3)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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